molecular formula C9H10FN B8202036 7-Fluoro-2,3-dihydro-1H-inden-4-amine

7-Fluoro-2,3-dihydro-1H-inden-4-amine

Cat. No.: B8202036
M. Wt: 151.18 g/mol
InChI Key: DRTNZRPHDXBGSW-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydro-1H-inden-4-amine is a fluorinated amine derivative of indene. This compound is characterized by the presence of a fluorine atom at the 7th position and an amine group at the 4th position of the indene ring. It has a molecular formula of C12H16FN and a molecular weight of 193.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dihydro-1H-inden-4-amine typically involves the fluorination of an indene precursor followed by amination. One common method involves the reaction of 7-fluoroindene with ammonia or an amine under suitable conditions to introduce the amine group at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison: 7-Fluoro-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated indene derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTNZRPHDXBGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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